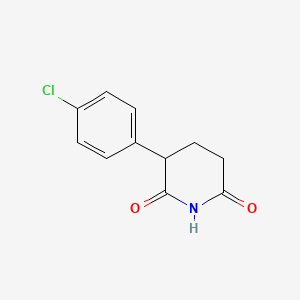

3-(4-Chlorophenyl)piperidine-2,6-dione

Description

Structure

3D Structure

Propriétés

Numéro CAS |

459132-81-1 |

|---|---|

Formule moléculaire |

C11H10ClNO2 |

Poids moléculaire |

223.65 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6H2,(H,13,14,15) |

Clé InChI |

FHCOZQYKEWVNCY-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Piperidine 2,6 Dione and Its Analogues

Established Synthetic Routes for Piperidine-2,6-dione Core Construction

The formation of the piperidine-2,6-dione (glutarimide) ring is a fundamental step in the synthesis of 3-(4-Chlorophenyl)piperidine-2,6-dione. Several classical and modern methods are employed for this purpose.

Nucleophilic Substitution and Condensation Reactions

One of the most direct methods for constructing the N-substituted piperidine-2,6-dione core involves the condensation of a primary amine with a derivative of glutaric acid, such as glutaric anhydride (B1165640). In a typical procedure, an aniline (B41778) derivative is reacted with glutaric anhydride in a suitable solvent like toluene (B28343) under reflux conditions. researchgate.net This initial reaction forms an intermediate glutaramic acid, which is then cyclized to the imide, often by heating with a dehydrating agent or a coupling agent like 1,1'-carbonyldiimidazole. researchgate.net

Another approach involves nucleophilic substitution on a pre-functionalized glutarimide (B196013) ring. For instance, 3-bromopiperidine-2,6-dione (B1280227) can be reacted with a nucleophilic amine, such as a 2-aminobenzylamine, to form a new carbon-nitrogen bond at the 3-position. google.com This method is particularly useful for introducing complex amine-containing substituents.

Table 1: Examples of Condensation Reactions for Piperidine-2,6-dione Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Aniline Derivative | Glutaric Anhydride | Toluene, reflux | N-Aryl-glutaramic acid | researchgate.net |

| Glutaramic acid intermediate | 1,1'-Carbonyldiimidazole | Chloroform, reflux | N-Aryl-piperidine-2,6-dione | researchgate.net |

Conventional Acid Chloride-Mediated Cyclization

A classic and robust method for amide and imide formation is the use of acyl chlorides. For the synthesis of the piperidine-2,6-dione core, glutaric acid can be converted to its more reactive derivative, glutaroyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting di-acid chloride is highly electrophilic and reacts readily with a primary amine, such as 4-chloroaniline.

The reaction is usually carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid that is formed as a byproduct. This method allows for the formation of the two amide bonds in a sequential or one-pot manner to yield the final cyclized piperidine-2,6-dione product. This approach is particularly valuable due to the high reactivity of acid chlorides, which often leads to high yields under mild conditions. In some cases, intramolecular Friedel-Crafts reactions of related acid chlorides can be used to form tricyclic keto-lactams. whiterose.ac.uk

Zinc Chloride-Catalyzed Synthesis Approaches

Lewis acids are frequently employed in organic synthesis to catalyze reactions by activating electrophiles. Zinc chloride (ZnCl₂) is an inexpensive, effective, and versatile Lewis acid catalyst for a wide array of organic transformations. researchgate.net Its use can enhance the rate of cyclization and condensation reactions. In the context of piperidine-2,6-dione synthesis, ZnCl₂ can activate the carbonyl groups of a glutaric acid derivative, making them more susceptible to nucleophilic attack by an amine.

While direct catalysis by ZnCl₂ for the synthesis of this compound is not extensively documented, related Lewis acids like rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have proven to be powerful catalysts for various cyclization reactions, including those to form heterocyclic rings. researchgate.netresearchgate.net These catalysts are known to be water-compatible and can be used in low concentrations. researchgate.net For instance, scandium(III) triflate has been used to catalyze the direct synthesis of N-unprotected ketimines and in stereoselective hetero-Diels–Alder reactions to build complex fused heterocycles. nih.govrsc.org Such catalyzed approaches offer advantages of milder reaction conditions and potentially higher yields compared to uncatalyzed thermal methods.

Mannich Reaction Derivatizations

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. It is a powerful tool for carbon-carbon bond formation and the introduction of aminoalkyl groups. In the synthesis of piperidine (B6355638) derivatives, the Mannich reaction can be used to construct the piperidone ring system. whiterose.ac.uk For example, the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. whiterose.ac.uk

While this directly yields a piperidone (a single ketone) rather than a piperidine-2,6-dione, the underlying principles can be adapted. Derivatization of a pre-formed piperidine-2,6-dione at the 3-position using a Mannich-type reaction could introduce a functionalized side chain. Alternatively, a more complex Mannich reaction with precursors already containing the necessary carbonyl functionalities could be envisioned as a route to the dione (B5365651) core.

Table 2: Mannich Reaction for Piperidone Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl methyl ketone, Aromatic aldehyde, Ammonium acetate | Ethanol (B145695), heat | 2,6-Diaryl-3-methyl-4-piperidone | whiterose.ac.uk |

| 3-Chloro-2-butanone, Aldehyde, Ammonium acetate | Ethanol, heat | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | whiterose.ac.uk |

Stereoselective and Enantioselective Synthetic Strategies

The presence of a substituent at the 3-position of the piperidine-2,6-dione ring renders the C3 atom a stereocenter. The biological activity of chiral molecules often resides in a single enantiomer, making the development of stereoselective synthetic methods crucial.

Chiral Resolution Techniques

When a racemic mixture of this compound is produced, the individual enantiomers must be separated through a process known as chiral resolution. The most common method for resolving a racemate is through the formation of diastereomeric salts. acs.org

This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. If the target molecule has a basic handle (like an amine), a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) is used. If the target has an acidic proton, as is the case for the imide N-H in piperidine-2,6-dione, a chiral base (e.g., brucine, strychnine, or a chiral amine) can be employed. acs.org The resulting products are diastereomers, which have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization. acs.org Once separated, the pure enantiomer is recovered by removing the resolving agent.

Other resolution methods include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

As an alternative to resolution, modern asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved using chiral catalysts or auxiliaries. For example, highly enantioselective approaches to functionalized glutarimides have been developed using N-heterocyclic carbene (NHC) catalysis in a formal [3+3] annulation. acs.org Similarly, palladium-catalyzed asymmetric allylic alkylation has been used as a key step in the synthesis of complex alkaloids containing substituted piperidine rings. researchgate.netnih.gov

Enantioselective Catalyst Applications

The development of enantioselective catalytic methods for the synthesis of chiral 3-substituted piperidine-2,6-diones is of paramount importance for accessing single-enantiomer compounds. While specific examples for this compound are not extensively documented, the broader field of asymmetric synthesis of related structures provides significant insights into potential catalytic applications.

Organocatalysis:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective synthesis of functionalized glutarimides. A notable approach involves the formal [3+3] annulation between enals and substituted malonamides, catalyzed by a chiral NHC. This method allows for the direct construction of trans-3,4-disubstituted glutarimides with high enantioselectivity. acs.org The proposed catalytic cycle involves the formation of a chiral acyl-azolium intermediate from the enal and the NHC, which then undergoes a Michael addition with the malonamide, followed by an intramolecular cyclization to afford the glutarimide product.

Chiral phosphoric acids (CPAs) have also been successfully employed in the asymmetric intramolecular aza-Michael cyclization to produce enantioenriched piperidines. whiterose.ac.uk This strategy can be applied to precursors of 3-spiropiperidines, achieving good yields and excellent enantiomeric ratios. whiterose.ac.ukwhiterose.ac.uk The CPA catalyst activates the substrate through hydrogen bonding, facilitating a highly stereocontrolled cyclization.

Metal Catalysis:

Rhodium-catalyzed asymmetric synthesis has shown great promise in preparing enantioenriched 3-substituted piperidines. One strategy involves the asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates, which yields 3-substituted tetrahydropyridines with high enantioselectivity. nih.govsnnu.edu.cn Subsequent oxidation of the tetrahydropyridine (B1245486) could potentially lead to the desired piperidine-2,6-dione. The choice of chiral ligand, such as (S)-Segphos, is crucial for achieving high levels of stereocontrol in these transformations. nih.gov

| Catalyst Type | Reaction | Substrates | Key Features |

| Chiral N-Heterocyclic Carbene | Formal [3+3] Annulation | Enals and Malonamides | High enantioselectivity for trans-3,4-disubstituted glutarimides. acs.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | N-tethered Michael acceptors | Excellent enantiomeric ratios in the synthesis of spiropiperidines. whiterose.ac.ukwhiterose.ac.uk |

| Rhodium/(S)-Segphos | Asymmetric Reductive Heck Reaction | Arylboronic acids and Pyridine-1(2H)-carboxylates | High enantioselectivity in the formation of 3-aryl-tetrahydropyridines. nih.govsnnu.edu.cn |

Green Chemistry Approaches in Piperidine-2,6-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. jddhs.commdpi.com For the synthesis of piperidine-2,6-diones, several greener methodologies have been explored.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to be an efficient and environmentally benign method for the synthesis of various heterocyclic compounds, including piperidones and piperazinediones. researchgate.netresearchgate.netacs.orgnih.gov This technique often leads to significantly reduced reaction times, higher yields, and can sometimes be performed under solvent-free conditions, thereby reducing the use of volatile organic compounds. jddhs.comresearchgate.net The one-pot, three-component synthesis of 2,6-diaryl-4-piperidones under microwave irradiation, for instance, avoids the need for catalysts and accelerates the reaction rate. researchgate.net

Solvent Selection and Alternative Reaction Conditions:

The use of greener solvents, such as water or ionic liquids, is a key aspect of sustainable pharmaceutical synthesis. jddhs.commdpi.com While specific applications to this compound are not widely reported, the synthesis of its precursor, 3-(4-chlorophenyl)glutaric acid, has been achieved in ethanol. chemicalbook.com The development of solvent-free or aqueous-based syntheses for the cyclization step to form the glutarimide ring would represent a significant advancement in the green synthesis of this compound.

| Green Chemistry Approach | Application | Advantages |

| Microwave-Assisted Synthesis | Synthesis of piperidones and other heterocycles. researchgate.netresearchgate.netacs.orgnih.gov | Reduced reaction times, higher yields, potential for solvent-free conditions. jddhs.comresearchgate.net |

| Use of Greener Solvents | Synthesis of precursors. chemicalbook.com | Reduced environmental impact, improved safety profile. jddhs.commdpi.com |

Derivatization Strategies for Structural Modification

The structural modification of this compound is crucial for exploring structure-activity relationships and developing new chemical entities. Derivatization can be achieved by introducing substituents on the aromatic ring, functionalizing the piperidine ring nitrogen, or by constructing more complex fused or spirocyclic systems.

The 4-chlorophenyl moiety of the title compound offers a handle for further functionalization, primarily through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The chlorine atom on the phenyl ring is an ortho-, para-directing group, albeit a deactivating one, for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to introduce substituents at the positions ortho to the chlorine atom. The reaction conditions would need to be carefully controlled due to the deactivating nature of the chlorine.

Palladium-Catalyzed Cross-Coupling Reactions:

A more versatile approach for introducing a wide range of substituents is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govrsc.orgnih.govsigmaaldrich.com If the starting material were a bromo- or iodo-substituted analogue of 3-phenylpiperidine-2,6-dione, it could be coupled with various boronic acids to introduce alkyl, aryl, or heteroaryl groups. Conversely, a boronic acid derivative of the piperidine-2,6-dione could be coupled with various aryl or vinyl halides.

| Reaction Type | Reagents | Expected Products |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃) | Ortho- and para-substituted derivatives relative to the chloro group. |

| Suzuki-Miyaura Cross-Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl derivatives. |

The nitrogen atom of the piperidine-2,6-dione ring is a key site for derivatization. N-alkylation or N-arylation can significantly influence the physicochemical and biological properties of the molecule.

The synthesis of N-substituted derivatives is typically achieved by reacting the parent this compound with an appropriate alkyl or aryl halide in the presence of a base. For instance, a series of N-substituted piperidine-2,6-dione derivatives have been synthesized for evaluation as multireceptor atypical antipsychotics. nih.gov In one example, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione was synthesized, demonstrating the feasibility of introducing complex substituents at the nitrogen position. nih.gov

| N-Substituent | Synthetic Method | Example Application |

| Alkyl/Aryl chains | Alkylation/Arylation with corresponding halides and a base. | Synthesis of potential antipsychotic agents. nih.gov |

The creation of three-dimensional complexity through the synthesis of spirocyclic and condensed piperidine structures is a growing area of interest in medicinal chemistry. rsc.org

Spiropiperidines:

The synthesis of spiropiperidines can be approached in two main ways: by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-formed carbocyclic or heterocyclic ring. rsc.org For the synthesis of spiro[piperidine-3,x]-2,6-diones, an asymmetric intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid has been shown to be an effective strategy for creating the spirocyclic core with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk Another approach involves a three-component reaction using amino acids, ketones, and isocyanides to generate spiro-2,6-dioxopiperazine scaffolds. researchgate.netnih.gov

Condensed Piperidines:

The synthesis of condensed piperidine structures can be achieved through intramolecular cyclization reactions. For example, a suitably functionalized substituent on the piperidine ring nitrogen could undergo a cyclization reaction with the piperidine ring itself to form a bicyclic system. While specific examples starting from this compound are scarce, general methods for the synthesis of condensed piperidines, such as intramolecular Heck reactions or radical cyclizations, could potentially be applied. nih.gov

| Structure Type | Synthetic Strategy | Key Features |

| Spiropiperidines | Asymmetric intramolecular aza-Michael cyclization. whiterose.ac.ukwhiterose.ac.uk | High enantioselectivity, formation of 3-spiropiperidines. whiterose.ac.ukwhiterose.ac.uk |

| Spiropiperidines | Three-component reaction (amino acid, ketone, isocyanide). researchgate.netnih.gov | Generation of spiro-2,6-dioxopiperazine scaffolds. researchgate.netnih.gov |

| Condensed Piperidines | Intramolecular cyclization reactions (e.g., Heck, radical). nih.gov | Formation of bicyclic systems. nih.gov |

Structure Activity Relationship Sar Investigations of 3 4 Chlorophenyl Piperidine 2,6 Dione and Its Structural Analogues

Influence of the Piperidine (B6355638) Ring Nitrogen on Biological Activity

The nitrogen atom within the piperidine-2,6-dione scaffold is a critical site for chemical modification, and its substitution has been shown to significantly modulate the biological activity of this class of compounds. Research into N-substituted derivatives of 3-phenylpiperidine-2,6-dione has revealed that the introduction of various functionalities at this position can lead to a diverse range of pharmacological effects, including antiviral and antimicrobial activities. nih.govnih.govresearchgate.net

A study involving the synthesis of a series of N-substituted 3-phenylpiperidine-2,6-dione analogues demonstrated that the nature of the substituent at the piperidine nitrogen is a key determinant of biological activity. nih.govresearchgate.net For instance, the introduction of (4-arylpiperazin-1-yl)alkyl chains at the nitrogen atom resulted in compounds with varying degrees of antiviral efficacy. nih.govresearchgate.net Specifically, derivatives featuring a benzyl (B1604629) or a fluorophenyl group attached to the piperazine (B1678402) moiety exhibited moderate activity against Coxsackievirus B2 (CVB-2), with the fluorophenyl derivative also showing activity against Herpes Simplex Virus-1 (HSV-1). nih.gov

These findings underscore the importance of the piperidine nitrogen as a handle for modifying the therapeutic profile of 3-(4-chlorophenyl)piperidine-2,6-dione and its analogues. The ability to introduce diverse chemical groups at this position allows for the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence interactions with biological targets.

Table 1: Biological Activity of N-Substituted 3-Phenylpiperidine-2,6-dione Derivatives

| Compound ID | N-Substituent | Target Virus | Activity | Reference |

| 3f | Benzyl | CVB-2 | Moderate Protection | nih.gov |

| 3g | Fluorophenyl | CVB-2 | Moderate Protection | nih.gov |

| 3g | Fluorophenyl | HSV-1 | Moderate Protection | nih.gov |

This table illustrates the impact of different substituents on the piperidine nitrogen on the antiviral activity of 3-phenylpiperidine-2,6-dione derivatives.

Impact of Aromatic Ring Substitutions on Potency and Selectivity

Substitutions on the aromatic ring of 3-phenylpiperidine-2,6-dione derivatives play a pivotal role in defining their potency and selectivity. The nature, position, and electronic properties of these substituents can profoundly affect the compound's interaction with its biological target.

Halogen Substituent Effects (e.g., Chlorine vs. Bromine)

The presence and type of halogen on the phenyl ring are critical determinants of biological activity. The parent compound of interest, this compound, features a chlorine atom at the para position of the phenyl ring. The substitution of this chlorine with other halogens, such as bromine, can alter the electronic and steric properties of the molecule, thereby influencing its biological profile.

For instance, the compound 3-(4-bromophenyl)piperidine-2,6-dione (B7907494) is structurally very similar to its chloro-analogue, with the primary difference being the halogen at the para-position. bldpharm.comuni.lu While specific comparative activity data between these two particular compounds is not detailed in the provided search results, the principles of medicinal chemistry suggest that the larger atomic radius and different electronegativity of bromine compared to chlorine would likely lead to altered binding affinities and potencies.

Furthermore, the introduction of multiple halogen substitutions, as seen in 3-(4-bromo-2-chlorophenyl)piperidine-2,6-dione, further modifies the molecule's properties. medchemexpress.com This compound, which incorporates both bromine and chlorine on the phenyl ring, is utilized as a ligand for the E3 ubiquitin ligase CRBN, highlighting how halogen substitution patterns can direct the molecule towards specific biological targets. medchemexpress.com

Positional Isomerism in Chlorophenyl Substitution

The position of the chlorine atom on the phenyl ring is another crucial factor influencing the biological activity of these compounds. The para-substituted isomer, this compound, is the primary subject of this article. However, ortho- and meta-substituted isomers, such as 3-(2-chlorophenyl)piperidine-2,6-dione and 3-(3-chlorophenyl)piperidine-2,6-dione, would be expected to exhibit different biological profiles due to the altered spatial arrangement of the chloro substituent.

Table 2: Examples of Halogenated and Positional Isomers of 3-Aryl-piperidine-2,6-diones

| Compound Name | Aromatic Substitution | Reference |

| This compound | 4-Chloro | nih.gov |

| 3-(4-Bromophenyl)piperidine-2,6-dione | 4-Bromo | bldpharm.comuni.lu |

| 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione | 4-Bromo, 2-Chloro | medchemexpress.com |

| 3-(3-Bromophenyl)piperidine-2,6-dione | 3-Bromo | bldpharm.com |

| r-2,c-6-Bis(2-chlorophenyl)-c-3,t-3-dimethyl piperidin-4-one | 2-Chloro (on two phenyl rings) | researchgate.net |

This table showcases various substitution patterns on the aromatic ring of piperidine-2,6-dione derivatives, highlighting the diversity in halogen type and position.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are crucial for a desired biological effect.

Application of Physicochemical Descriptors

QSAR models frequently employ physicochemical descriptors to quantify the properties of molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For piperidine-2,6-dione derivatives, descriptors such as the heat of formation, molecular density, and various topological and spatial indices have been shown to be important for their cytotoxic potential. nih.gov

The development of predictive QSAR models for the cytotoxicity of piperidone derivatives has demonstrated that molecular density and other geometrical and topological indices are key factors. nih.gov In these models, the descriptors serve as numerical representations of the molecules' structural features, allowing for a statistical correlation with their biological activity.

Correlation with Topological Indices and Spectroscopic Data

Topological indices are numerical descriptors that characterize the topology of a molecule's structure, such as the arrangement of atoms and bonds. These indices can capture information about molecular size, shape, and branching. In QSAR studies of piperidine derivatives, 2D topological descriptors have been successfully used to build models for predicting their toxicity. nih.gov For instance, the Narumi harmonic topological index (HNar) has been identified as a significant parameter affecting the cytotoxic potential of certain piperidone derivatives. nih.gov

Spectroscopic data can also be incorporated into QSAR models, although this is less common than the use of calculated descriptors. More often, computational chemistry methods are used to generate descriptors that represent the electronic properties of the molecules, which can then be correlated with spectroscopic characteristics. These electronic descriptors, along with spatial descriptors, have been shown to play a significant role in the affinity of related heterocyclic compounds to their biological targets. The goal of these QSAR studies is to develop robust and predictive models that can guide the synthesis of new, more potent, and selective analogues of this compound.

SAR Studies for Specific Biological Activities

The biological profile of this compound and its analogues is diverse, with activities spanning from antineoplastic to central nervous system effects. The following sections detail the SAR for these specific biological activities.

The piperidine-2,6-dione (glutarimide) moiety is a well-established pharmacophore in oncology, most famously represented by thalidomide (B1683933) and its immunomodulatory derivatives, lenalidomide (B1683929) and pomalidomide. bohrium.com Research into simpler analogues, including the 3-phenylpiperidine-2,6-dione series, has sought to define the minimal structural requirements for anticancer effects.

Studies on glutarimide (B196013) derivatives have shown that their antiproliferative activity is highly dependent on the nature and position of substituents. For instance, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, modifications on the aryl groups significantly influenced their cytotoxic effects against hematological cancer cell lines. nih.govmdpi.com Specifically, compounds with certain substitutions demonstrated reduced cancer cell growth and increased expression of apoptosis-promoting genes like p53 and Bax. nih.govmdpi.com Molecular docking studies suggested that these compounds could bind effectively to protein kinases such as JAK/STAT, which are crucial in the signaling pathways of blood cancers. nih.gov

The core glutarimide ring is essential for the activity of many of these compounds, often through engagement with the E3 ligase substrate receptor, cereblon (CRBN). bohrium.com However, modifications to this ring can also lead to activity through different mechanisms. For example, replacing the glutarimide ring with a substituted barbiturate (B1230296) ring in some thalidomide analogues still allowed for binding to the cereblon pocket. nih.gov The substitution pattern on the phenyl ring is also critical. In a series of arylpiperazine derivatives, a trifluoromethyl group at the para-position of the phenyl ring was found to be unfavorable for anticancer activity against most prostate cancer cell lines. nih.gov

| Compound/Derivative Class | Modification | Effect on Antineoplastic Activity | Cell Lines | Ref |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Varied aryl substituents | Compounds II and IV reduced growth of hematological cancer cell lines. | Myeloma, Leukemia, NKTL | nih.gov |

| Arylpiperazine Derivatives | p-Trifluoromethyl on phenyl group | Inauspicious for activity. | Prostate (PC-3, LNCaP, DU145) | nih.gov |

| Glutarimide Derivatives | 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione | Most potent in the series (IC50 = 9–27 μM). | HeLa, K562, MDA-MB-453 | tandfonline.comresearchgate.net |

| Thalidomide Analogs | Replacement of glutarimide with substituted barbiturate | Maintained ability to fit into cereblon binding pocket. | N/A | nih.gov |

Derivatives of piperidine-2,6-dione have been explored for their effects on the central nervous system. The arylpiperazine moiety, often linked to various heterocyclic systems, is a classic pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netmdpi.com SAR studies in this area aim to understand how structural modifications influence binding affinity and functional activity at these key CNS targets.

For long-chain arylpiperazines, the nature of the terminal group is crucial for receptor affinity. The terminal amide fragment in buspirone-like compounds is thought to stabilize the ligand-receptor complex at the 5-HT1A receptor. researchgate.net The basic nitrogen atom of the piperazine ring and a bulky terminal cycloimide moiety are considered essential for forming the bioactive complex with the 5-HT1A receptor. researchgate.net

The affinity for different receptor subtypes can be modulated by substitutions on the aryl ring of the arylpiperazine moiety. These modifications typically influence the electronic properties of the molecule, which in turn affects receptor interaction. researchgate.net For example, in a series of N-(3-(4-aryl-1-piperazinyl)propyl) derivatives, modifications within the aryl fragment had a typical influence on 5-HT1A receptor activity. researchgate.net The interaction with the 5-HT1A receptor often involves an ionic bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32) and a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52). nih.gov

| Compound Class | Structural Feature | Receptor Affinity | Key Interaction | Ref |

| Long-Chain Arylpiperazines | Terminal amide fragment | Stabilizes 5-HT1A receptor-ligand complex | p-electron or dipole-dipole interaction | researchgate.net |

| 1-Arylpiperazines | Basic piperazine nitrogen | Essential for 5-HT1A affinity | Ionic bond with Asp3.32 | researchgate.netnih.gov |

| 1-Arylpiperazines | Aryl ring | Contributes to 5-HT1A affinity | CH–π interaction with Phe6.52 | nih.gov |

| 2,6-Piperidinedione Derivatives | Enantiomers | Investigated for anesthetic activity | Stereoisomerism affects pharmacology | nih.gov |

Investigations into 3- and 4-phenyl-piperidine-2,6-dione derivatives have revealed significant hypolipidemic activity. nih.gov A key SAR finding is the superior activity of the 3-phenyl isomer compared to the 4-phenyl analogue. The 3-phenyl compound demonstrated the best effectiveness in lowering cholesterol and triglycerides in both normal and hyperlipidemic mice. nih.gov

The mechanism of action involves the inhibition of de novo hepatic synthesis of cholesterol and triglycerides. nih.gov Specifically, these compounds have been shown to inhibit enzymes such as ATP-dependent citrate (B86180) lyase, acetyl-CoA synthetase, sn-glycerol-3-phosphate acyl transferase, and phosphatidylate phosphohydrolase. nih.gov Furthermore, they promote a more rapid clearance of cholesterol via the fecal route. nih.gov

N-substitution on the piperidine-2,6-dione ring was also explored, but these modifications did not consistently lead to improved activity over the parent 3-phenyl compound. The unsubstituted 3-phenylpiperidine-2,6-dione remained the most potent agent in the series studied. nih.gov These compounds favorably modulate serum lipoproteins by reducing cholesterol in chylomicrons, VLDL, and LDL, while significantly elevating HDL cholesterol. nih.gov This profile is highly desirable for the management of hyperlipidemic conditions. Similar hypolipidemic effects have been observed with related heterocyclic compounds, including cyclic imides and barbituric acid derivatives, suggesting a common pharmacophoric basis for this activity. nih.gov

| Compound | Position of Phenyl Ring | N-Substitution | Key Hypolipidemic Effects | Ref |

| Phenyl-piperidine-2,6-dione | 3-phenyl | Unsubstituted | Best activity; lowered cholesterol and triglycerides. | nih.gov |

| Phenyl-piperidine-2,6-dione | 4-phenyl | Unsubstituted | Less active than the 3-phenyl isomer. | nih.gov |

| 3-Phenyl-piperidine-2,6-dione | 3-phenyl | Various substitutions | Generally less active than the unsubstituted parent compound. | nih.gov |

| 5-Alkyl-5-phenylbarbituric acids | N/A | N/A | Potent hypolipidemic agents; reduced serum cholesterol and triglycerides. | nih.gov |

The antimicrobial potential of the piperidine scaffold has been widely explored. biomedpharmajournal.orgbiointerfaceresearch.comyu.edu.jo Studies on glutarimide derivatives have revealed some key SAR insights. A preliminary screening of a series of glutarimide derivatives demonstrated that Gram-positive bacteria were generally more susceptible than Gram-negative bacteria. tandfonline.comtandfonline.com

In one study, compound 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) showed the highest antibacterial potential, particularly against Bacillus cereus. tandfonline.comtandfonline.com This suggests that the presence of a benzyl group on the nitrogen and an ethyl butanoate side chain at the 3-position can be favorable for activity. In contrast, many of the tested glutarimide derivatives were inactive against Gram-negative bacteria at the tested concentrations. tandfonline.comtandfonline.com

In other series of piperidine derivatives, specific structural modifications have been shown to enhance antimicrobial activity. For example, the conversion of 2,6-diaryl-3-methyl-4-piperidones to their thiosemicarbazone derivatives significantly increased antifungal activity. biomedpharmajournal.org Similarly, in a series of newly synthesized piperidin-4-one derivatives, the condensation with thiosemicarbazide (B42300) to form a hydrazine-1-carbothioamide moiety resulted in higher antimicrobial activity compared to the parent piperidin-4-one. yu.edu.jo These findings indicate that the introduction of a thiosemicarbazone or related moiety can be a successful strategy for developing piperidine-based antimicrobial agents.

| Compound/Derivative Class | Modification | Activity Spectrum | Most Active Against | Ref |

| Glutarimide Derivatives | Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate (Cmpd 9) | Gram-positive > Gram-negative | Bacillus cereus | tandfonline.comtandfonline.com |

| 2,6-diaryl-3-methyl-4-piperidones | Addition of thiosemicarbazone moiety | Enhanced antifungal activity | Fungi | biomedpharmajournal.org |

| Piperidin-4-one Derivatives | Condensation with thiosemicarbazide | Higher antimicrobial activity than parent compound | Staphylococcus aureus, Enterobacter sp. | yu.edu.jo |

| Piperidine Derivatives | (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Cmpd 2) | Active against Gram-positive and Gram-negative | Staphylococcus aureus | biointerfaceresearch.com |

Comparative Analysis with Known Pharmacophores and Scaffolds

The this compound structure contains the glutarimide scaffold, a privileged pharmacophore in medicinal chemistry. This scaffold is central to the activity of thalidomide and its clinically approved analogues, lenalidomide and pomalidomide, which function as molecular glue degraders by binding to the E3 ubiquitin ligase cereblon (CRBN). bohrium.comnih.gov The glutarimide moiety of these drugs is essential for their interaction with a conserved tri-tryptophan pocket in CRBN. nih.gov

Compared to the phthalimido-glutarimide structure of thalidomide, this compound represents a simplified analogue. Research on such phenyl glutarimides has shown that they can retain CRBN affinity and offer significantly improved chemical stability over the traditional phthalimide-based recruiters. nih.gov This improved stability is a desirable feature for developing more robust chemical probes and potential therapeutics.

The glutarimide scaffold has been compared with and, in some cases, replaced by other chemical moieties to explore new chemical space for CRBN binders. For example, phenyl dihydrouracil (B119008) derivatives have been developed as alternative CRBN-engaging agents. acs.org These dihydrouracil-based ligands, similar to the phenyl glutarimides, primarily rely on interactions within the tri-tryptophan pocket of CRBN and exhibit enhanced resistance to hydrolysis. nih.govacs.org This highlights a key pharmacophoric feature: a heterocyclic system capable of forming crucial hydrogen bonds within the CRBN binding site. The this compound scaffold fits this requirement, with the glutarimide ring acting as the primary binding motif, while the 4-chlorophenyl group serves as a vector for exploring further interactions or for attachment of linkers in the design of PROteolysis TArgeting Chimeras (PROTACs). nih.gov The piperidine ring itself is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional character into molecules. nih.govwhiterose.ac.uk

Molecular and Cellular Mechanism of Action Investigations for 3 4 Chlorophenyl Piperidine 2,6 Dione

Identification of Molecular Targets and Binding Interactions

The biological activity of 3-(4-Chlorophenyl)piperidine-2,6-dione is predicated on its interaction with specific biomolecules. While direct and comprehensive binding data for this specific compound remains an area of active investigation, the broader class of piperidine-2,6-dione derivatives provides significant insights into its potential molecular targets.

Enzyme Inhibition and Modulation

The piperidine-2,6-dione scaffold is a known pharmacophore for enzyme inhibition. Research into structurally related analogs suggests that these compounds can exhibit potent inhibitory effects on various enzymes. For instance, derivatives of 3-substituted 3-(4-aminophenyl)piperidine-2,6-dione (B3058846) have been identified as inhibitors of human placental aromatase, a key enzyme in estrogen biosynthesis. nih.gov

Specifically, 3-cycloalkyl-substituted analogs have demonstrated significant aromatase inhibition, with IC50 values in the micromolar range. nih.gov For example, the cyclopentyl and cyclohexyl derivatives inhibit aromatase with IC50 values of 1.2 µM and 0.3 µM, respectively. nih.gov The (+)-enantiomer of the cyclohexyl derivative was found to be a particularly potent inhibitor, being 240 times more effective than racemic aminoglutethimide. nih.gov While these data pertain to analogs, they underscore the potential of the this compound core structure to interact with and inhibit enzyme activity.

| Compound/Analog | Target Enzyme | IC50 Value (µM) |

| 3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione | Aromatase | 1.2 nih.gov |

| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Aromatase | 0.3 nih.gov |

| Aminoglutethimide (racemic) | Aromatase | 37 nih.gov |

This table presents enzyme inhibition data for compounds structurally related to this compound.

Receptor Agonism/Antagonism

The interaction of piperidine (B6355638) derivatives with cellular receptors is another facet of their mechanism of action. While direct receptor binding studies for this compound are not extensively documented in publicly available literature, research on other piperidine-containing molecules indicates a capacity for receptor modulation.

For example, the compound BF2.649, which features a 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine structure, has been characterized as a potent and selective non-imidazole inverse agonist/antagonist at the human histamine (B1213489) H3 receptor. nih.gov This compound exhibited a high binding affinity with a Ki value of 0.16 nM as a competitive antagonist and an EC50 of 1.5 nM as an inverse agonist. nih.gov Although structurally distinct from this compound, this finding highlights the potential for the chlorophenyl and piperidine moieties to contribute to interactions with G protein-coupled receptors. The piperidine ring is a common structural element in many pharmaceuticals and alkaloids known to interact with a wide array of receptors. researchgate.net

Modulation of Cellular Pathways

The engagement of this compound with molecular targets can trigger a cascade of events that modulate various cellular pathways, including those governing cell survival and protein expression.

Apoptosis Induction Mechanisms

Several studies on related piperidine-containing compounds suggest that they can induce programmed cell death, or apoptosis, in cancer cells. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of hematological cancer cell lines by increasing the mRNA expression of the pro-apoptotic genes p53 and Bax. nih.gov

Furthermore, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to induce apoptosis through multiple mechanisms. nih.govfrontiersin.org These include the activation of caspase-3, the inhibition of the anti-apoptotic protein Bcl-2, and the suppression of survival signaling pathways such as PI3K/Akt. nih.govfrontiersin.org While these findings are for related structures, they provide a plausible framework for the pro-apoptotic potential of this compound. The induction of apoptosis is a key mechanism for the anti-cancer activity of many therapeutic agents. nih.govmdpi.com

Regulation of Protein Expression (e.g., WIZ proteins)

A significant mechanism of action for certain piperidine-2,6-dione derivatives is the targeted degradation of specific proteins. A notable example is the reduction of Widely Interspaced Zinc Finger Motif (WIZ) protein expression levels. acs.orgacs.org WIZ is a component of the G9a-GLP lysine (B10760008) methyltransferase complex, which is responsible for histone H3 lysine 9 mono- and di-methylation (H3K9me1/me2). nih.gov By facilitating the interaction of G9a with chromatin, WIZ plays a crucial role in gene regulation. nih.gov

A patent application has described a series of novel substituted piperidine-2,6-dione derivatives that are capable of reducing WIZ protein levels. acs.orgacs.org The potency of these compounds is quantified by their AC50 values in a HiBit Tag Fusion Protein assay. This targeted degradation of WIZ represents a novel therapeutic strategy for diseases such as sickle cell disease and β-thalassemia by inducing fetal hemoglobin (HbF) expression. acs.orggoogle.com

| Compound Class | Target Protein | Effect |

| Substituted piperidine-2,6-dione derivatives | WIZ | Reduction of protein expression levels acs.orgacs.org |

This table summarizes the effect of related piperidine-2,6-dione derivatives on WIZ protein expression.

Interaction with E3 Ubiquitin Ligases (e.g., CRBN)

A pivotal aspect of the mechanism of action for many piperidine-2,6-dione compounds, including the parent structures of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929), is their interaction with the Cereblon (CRBN) protein. nih.gov CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govgoogle.com

The binding of piperidine-2,6-dione derivatives to a tri-tryptophan pocket within CRBN modulates the substrate specificity of the E3 ligase complex. nih.gov This can lead to the recruitment of novel protein substrates, which are then ubiquitinated and targeted for degradation by the proteasome. google.commedchemexpress.com This mechanism is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a CRBN ligand to a ligand for a target protein, thereby inducing the degradation of the target protein. medchemexpress.commedchemexpress.combroadpharm.com

Analogs of this compound, such as 3-(4-Bromo-2-chlorophenyl)piperidine-2,6-dione, are explicitly described as CRBN-type E3 ubiquitin ligase ligands for the preparation of PROTACs. medchemexpress.com This strongly suggests that this compound itself is likely to bind to CRBN and modulate its activity.

| Compound Class | Molecular Target | Biological Role |

| Piperidine-2,6-dione derivatives | Cereblon (CRBN) | Substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex nih.govgoogle.com |

This table outlines the interaction of the piperidine-2,6-dione class of compounds with the E3 ubiquitin ligase component, CRBN.

Ligand Development for Proteolysis-Targeting Chimeras (PROTACs)

The piperidine-2,6-dione structure, central to the well-known immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are bifunctional molecules designed to eliminate specific unwanted proteins from cells. explorationpub.com They function by linking a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. explorationpub.com This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. explorationpub.com

The this compound moiety functions as an E3 ligase ligand, specifically engaging with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov The development of PROTACs relies on the modular nature of these components. The piperidine-2,6-dione core serves as the anchor to the E3 ligase, while a linker molecule connects it to a separate warhead designed to bind a specific disease-causing protein. explorationpub.com The characteristics of this linker, including its length, rigidity, and chemical nature, are critical and must be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com The versatility of the piperidine-2,6-dione scaffold allows for chemical modification and attachment of various linkers, enabling the generation of diverse PROTAC libraries for targeting a wide array of proteins. researchgate.net

Table 1: Components of a Proteolysis-Targeting Chimera (PROTAC)

| Component | Function | Example Moiety |

|---|---|---|

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase complex. | This compound (binds Cereblon) |

| Linker | Connects the two ligands and orients them for complex formation. | Polyethylene glycol (PEG), Alkanes, Piperidines |

| Target Protein Ligand | Binds specifically to the protein of interest targeted for degradation. | Varies depending on the target protein (e.g., JQ1 for BRD4) |

Degradation of Specific Target Proteins (e.g., IKZF2, IKZF4)

The ability of piperidine-2,6-dione derivatives to induce the degradation of specific proteins is highly dependent on the molecular interactions within the ternary complex. The Ikaros family of zinc finger transcription factors, which includes Ikaros (IKZF1), Aiolos (IKZF3), Helios (IKZF2), and Eos (IKZF4), are key targets. Canonical immunomodulatory drugs like lenalidomide are known to induce the degradation of IKZF1 and IKZF3. nih.gov

However, the degradation of IKZF2 and IKZF4 by these canonical compounds is not typically observed. nih.gov This specificity is attributed to a single amino acid difference in the critical zinc finger domain that interacts with the drug and Cereblon. nih.gov IKZF1 and IKZF3 possess a glutamine residue that facilitates the binding and subsequent ubiquitination. In contrast, IKZF2 and IKZF4 have a histidine residue at the analogous position, which is not permissive for degradation by standard imide compounds. nih.gov

Research has focused on modifying the core piperidine-2,6-dione structure to overcome this limitation. Structure-guided design has led to the development of novel small molecules that can successfully recruit IKZF2 to Cereblon, leading to its degradation. nih.gov These efforts demonstrate that by altering the chemical structure of the E3 ligase ligand, it is possible to reprogram the substrate specificity of the CRBN E3 ligase to target previously non-degradable proteins like IKZF2. nih.gov

Table 2: Degradation Specificity of Piperidine-2,6-Dione Analogs for Ikaros Family Proteins

| Protein | Key Residue | Degradation by Canonical Compounds (e.g., Lenalidomide) | Potential for Degradation by Modified Compounds |

|---|---|---|---|

| IKZF1 (Ikaros) | Glutamine | Yes | Yes |

| IKZF3 (Aiolos) | Glutamine | Yes | Yes |

| IKZF2 (Helios) | Histidine | No | Yes |

| IKZF4 (Eos) | Histidine | No | Yes |

Interference with Metabolic Processes

Beyond protein degradation, related phenyl-piperidine-2,6-dione compounds have been shown to interfere with cellular metabolic processes, particularly lipid synthesis.

Inhibition of De Novo Hepatic Lipid Synthesis

Studies on 3-phenyl-piperidine-2,6-dione, a close structural analog, have demonstrated its ability to lower lipid levels by blocking the de novo synthesis of cholesterol and triglycerides in the liver. nih.gov This inhibition of hepatic lipogenesis is a key mechanism contributing to its hypolipidemic activity observed in rodent models. nih.gov The compound proved effective in both normal and hyperlipidemia-induced mice, suggesting a direct impact on the lipid synthesis pathway. nih.gov

Targeting Enzymes in Cholesterol and Triglyceride Pathways

The inhibition of lipid synthesis by 3-phenyl-piperidine-2,6-dione is achieved through the targeting of several key enzymes in the cholesterol and triglyceride metabolic pathways. nih.gov Research has identified specific points of inhibition, demonstrating a multi-faceted approach to lowering lipid production. nih.gov

The compound was found to inhibit the activity of the following enzymes:

ATP-dependent citrate (B86180) lyase: An important enzyme that produces acetyl-CoA for both fatty acid and cholesterol synthesis in the cytoplasm.

Acetyl-CoA synthetase: Involved in the activation of acetate (B1210297) to acetyl-CoA.

sn-glycerol-3-phosphate acyltransferase: Catalyzes an early, committed step in the synthesis of triglycerides.

Phosphatidylate phosphohydrolase: Plays a crucial role in regulating the rate of triglyceride synthesis. nih.gov

This targeted inhibition leads to a reduction in the levels of cholesterol and triglycerides in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions. nih.gov Concurrently, the compound was observed to significantly increase high-density lipoprotein (HDL) cholesterol, which is beneficial for reverse cholesterol transport. nih.gov

Table 3: Enzymes in Lipid Metabolism Inhibited by 3-Phenyl-piperidine-2,6-dione

| Enzyme | Pathway | Function |

|---|---|---|

| ATP-dependent citrate lyase | Cholesterol & Fatty Acid Synthesis | Generates cytosolic acetyl-CoA. |

| Acetyl-CoA synthetase | Fatty Acid Metabolism | Produces acetyl-CoA from acetate. |

| sn-glycerol-3-phosphate acyltransferase | Triglyceride Synthesis | Catalyzes the acylation of glycerol-3-phosphate. |

| Phosphatidylate phosphohydrolase | Triglyceride Synthesis | Dephosphorylates phosphatidic acid to yield diacylglycerol. |

Preclinical Biological and Pharmacological Profiling of 3 4 Chlorophenyl Piperidine 2,6 Dione and Its Analogues

In Vitro Biological Activity Assessments

Antineoplastic and Cytotoxic Evaluations in Cell Lines

The antineoplastic potential of piperidine-2,6-dione analogues has been explored across various cancer cell lines. Research has demonstrated that these compounds can induce cytotoxic effects through multiple mechanisms. nih.gov

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to evaluate their potential as anti-cancer agents. nih.gov Two compounds from this series, designated as II and IV, effectively reduced the growth of several hematological cancer cell lines. nih.gov Their mechanism was linked to an increase in the mRNA expression of apoptosis-promoting genes, p53 and Bax. nih.gov Molecular docking studies further suggested that these compounds could bind effectively to target proteins in myeloma, leukemia, and NK lymphoma cell lines, indicating a potential for inducing cytotoxic effects in these specific cancers. nih.gov

In another study, novel ethanoanthracene compounds, including derivatives of N-(4-chlorophenyl)maleimide, were synthesized and evaluated for their antiproliferative effects in Chronic Lymphocytic Leukemia (CLL) cell lines. nih.gov CLL is a malignancy of mature B cells and is the most common type of leukemia in Western countries. nih.gov The study utilized HG-3 and PGA-1 CLL cell lines, which represent poor and good patient prognoses, respectively. nih.gov Several synthesized compounds, notably 20a , 20f , 23a , and 25n , demonstrated significant potency with IC₅₀ values in the micromolar and sub-micromolar ranges. nih.gov The pro-apoptotic effects of these potent compounds were confirmed, showing high levels of apoptosis in both HG-3 (82–95%) and PGA-1 (87–97%) cell lines at a concentration of 10 µM. nih.gov

Table 1: Cytotoxic Activity of Selected Piperidine-2,6-dione Analogues

| Compound | Cell Line | Activity Type | IC₅₀ Value (µM) | Source |

|---|---|---|---|---|

| 20a | HG-3 (CLL) | Antiproliferative | 0.17 | nih.gov |

| 20a | PGA-1 (CLL) | Antiproliferative | 0.35 | nih.gov |

| 20f | HG-3 (CLL) | Antiproliferative | 2.69 | nih.gov |

| 20f | PGA-1 (CLL) | Antiproliferative | 1.97 | nih.gov |

| 23a | HG-3 (CLL) | Antiproliferative | 0.44 | nih.gov |

| 23a | PGA-1 (CLL) | Antiproliferative | 0.42 | nih.gov |

| 25n | HG-3 (CLL) | Antiproliferative | 0.47 | nih.gov |

| 25n | PGA-1 (CLL) | Antiproliferative | 0.43 | nih.gov |

Antimicrobial and Antifungal Efficacy Studies

Analogues of the piperidine-dione structure have demonstrated notable efficacy against a range of bacterial and fungal pathogens. ijnrd.org

A study on novel 2,6-diaryl-3-(arylthio)piperidin-4-ones revealed significant antibacterial activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli. nih.gov The same compounds also exhibited antifungal properties against Candida albicans and Aspergillus niger. nih.gov Similarly, another series of piperidin-4-one derivatives and their thiosemicarbazone counterparts were screened for antimicrobial activity. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org

Derivatives of 3-phenylpiperidine-2,6-dione were also evaluated for their antibacterial and antifungal activities, adding to the body of evidence supporting the antimicrobial potential of this chemical class. nih.gov Furthermore, research into piperidinothiosemicarbazones showed high tuberculostatic activity against both standard and resistant strains of M. tuberculosis, with MIC values as low as 0.5–1 μg/mL against resistant strains. mdpi.com

Table 2: Antimicrobial Spectrum of Piperidin-4-one Analogues

| Compound Class | Pathogen | Activity Type | Source |

|---|---|---|---|

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Staphylococcus aureus | Antibacterial | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Vibrio cholerae | Antibacterial | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Salmonella typhi | Antibacterial | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Escherichia coli | Antibacterial | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Candida albicans | Antifungal | nih.gov |

| 2,6-diaryl-3-(arylthio)piperidin-4-ones | Aspergillus niger | Antifungal | nih.gov |

| Piperidinothiosemicarbazones | M. tuberculosis (resistant strains) | Antibacterial | mdpi.com |

Anti-inflammatory and Analgesic Property Screening

The potential for piperidine (B6355638) derivatives to act as anti-inflammatory and analgesic agents has been investigated in preclinical models. ijnrd.org A novel series of Mannich bases derived from 5-/6-acyl-5-methyl-2-benzoxazolinones were synthesized and evaluated for these properties. nih.gov The most promising results were observed for compounds that had a 6-(4-chlorobenzoyl) group at the C-6 position and a 2- or 4-fluorophenyl group at the C-3 position of the 2-benzoxazolinone (B145934) ring. nih.gov

In a separate line of research, new derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide were synthesized as potential anticonvulsant and analgesic agents. mdpi.com The antinociceptive (analgesic) activity for two of the most promising compounds was confirmed in a formalin model of tonic pain. mdpi.com

Immunomodulatory Effects (e.g., T-cell activation)

Piperidine-2,6-dione derivatives are recognized for their immunomodulatory activities, notably as inhibitors of tumor necrosis factor (TNF). google.com The immunomodulatory effects of related compounds have been demonstrated in vitro. For instance, 3-Monochloro-1,2-propanediol (MCPD) was shown to decrease lymphocyte blastogenesis in response to Concanavalin A (Con A), anti-CD3, and lipopolysaccharide (LPS). nih.gov It also significantly reduced the production of interferon (IFN)-gamma, interleukin (IL)-4, and IL-10 from splenocytes. nih.gov Furthermore, MCPD inhibited the production of nitric oxide (NO) and tumor necrosis factor (TNF)-alpha by peritoneal macrophages, indicating an ability to reduce the functionality of these key immune cells. nih.gov

Another class of compounds, N-(indazol-3-yl)piperidine-4-carboxylic acids, were identified as potent and selective allosteric inhibitors of RORγt, a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are pivotal in autoimmune diseases. nih.gov

Antiviral Investigations

The antiviral potential of piperidine derivatives has been screened against a variety of viruses. ijnrd.org Newly synthesized N-substituted piperidine derivatives were found to be effective against the influenza A/H1N1 virus in an MDCK cell model, with their performance compared to commercial antiviral drugs. mdpi.comnih.gov

In a different study, a set of 13 alkyl derivatives of 3-phenylpiperidine-2,6-dione were investigated for their antiviral activity. nih.gov The benzyl (B1604629) and fluorophenyl derivatives offered moderate protection against Coxsackievirus B2 (CVB-2), and the fluorophenyl compound also showed activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Additionally, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and showed a degree of antiviral activity against the tobacco mosaic virus. nih.gov

Table 3: Antiviral Activity of Piperidine Analogues

| Compound Class | Virus | Model | Source |

|---|---|---|---|

| N-substituted piperidine derivatives | Influenza A/H1N1 | MDCK cells | mdpi.comnih.gov |

| 3-Phenylpiperidine-2,6-dione derivatives | Coxsackievirus B2 (CVB-2) | In Vitro | nih.gov |

| 3-Phenylpiperidine-2,6-dione derivatives | Herpes Simplex Virus-1 (HSV-1) | In Vitro | nih.gov |

In Vivo (Non-Human) Pharmacological Evaluations

The preclinical assessment of piperidine analogues extends to in vivo animal models to determine their pharmacological effects within a biological system.

The anti-inflammatory and analgesic properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones were evaluated in mice. nih.gov The analgesic activity was assessed using the p-benzoquinone-induced writhing test, while the anti-inflammatory effects were determined via the carrageenan hind paw oedema test. nih.gov

In a comprehensive preclinical study, the piperidine derivative BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride) was evaluated in several animal models. nih.gov In mice, oral administration of BF2.649 dose-dependently increased the levels of tele-methylhistamine in the brain, which is an index of histaminergic neuron activity. This effect was sustained even after repeated administration over 17 days. nih.gov In rats, the compound was found to enhance dopamine (B1211576) and acetylcholine (B1216132) levels in the prefrontal cortex. nih.gov Furthermore, studies in cats showed that BF2.649 significantly increased wakefulness at the expense of sleep states. nih.gov These findings highlight the compound's potential to modulate key neurotransmitter systems and influence vigilance states. nih.gov

Behavioral Studies in Animal Models (e.g., antipsychotic-like effects)

The piperidine nucleus is a common structural motif in many antipsychotic agents. nih.gov Derivatives of piperidine are known to interact with dopamine and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. nih.govnih.gov Animal models are crucial for the initial screening and characterization of potential antipsychotic drugs. nih.govnih.gov These models can predict the efficacy of a compound by assessing its ability to reverse behavioral changes induced by psychotomimetic agents or to produce specific behavioral effects, such as the impairment of the conditioned avoidance response. nih.govnih.gov

Common behavioral paradigms used to assess antipsychotic-like effects in rodents include the reversal of stereotypies and hyperlocomotion induced by dopamine agonists or NMDA receptor antagonists like phencyclidine (PCP). nih.govnih.gov While direct behavioral studies on the antipsychotic-like effects of 3-(4-Chlorophenyl)piperidine-2,6-dione are not extensively reported in publicly available literature, the structural similarity of its core to known psychoactive piperidine derivatives suggests potential activity. For instance, certain 1-substituted 4-(1,2-benzisoxazolyl)piperidine compounds have demonstrated neuroleptic activity. google.com The evaluation of novel piperidine derivatives often involves assessing their impact on these established behavioral models to determine their potential as antipsychotic agents. nih.gov

Metabolic Activity in Animal Models (e.g., hypolipidemic effects)

Preclinical studies in animal models have indicated that piperidine-2,6-dione derivatives can possess significant metabolic activity, particularly hypolipidemic effects. Research on analogues of this compound has provided insights into this potential therapeutic area.

A study investigating 3- and 4-phenyl-piperidine-2,6-dione derivatives in rodents revealed potent hypolipidemic activity. nih.gov The 3-phenyl analogue, which is structurally very similar to the 3-(4-chlorophenyl) variant, was found to be highly effective in both normal and hyperlipidemia-induced mice. nih.gov This compound was shown to lower serum cholesterol and triglyceride levels by inhibiting their de novo synthesis in the liver. nih.gov Specifically, the mechanism of action involves the blockage of key enzymes such as ATP-dependent citrate (B86180) lyase, acetyl CoA synthetase, sn-glycerol-3-phosphate acyl transferase, and phosphatidylate phosphohydrolase. nih.gov

Furthermore, the 3-phenyl-piperidine-2,6-dione analogue demonstrated a favorable modulation of lipoprotein profiles. nih.gov It reduced cholesterol levels in chylomicrons, very low-density lipoproteins (VLDL), and low-density lipoproteins (LDL), while significantly increasing high-density lipoprotein (HDL) cholesterol. nih.gov Triglyceride levels were also lowered in the chylomicron and LDL fractions. nih.gov These findings suggest a comprehensive and beneficial impact on lipid metabolism.

Table 1: Effects of 3-Phenyl-piperidine-2,6-dione on Lipid Metabolism in Animal Models nih.gov

| Parameter | Effect |

|---|---|

| Serum Cholesterol | Lowered |

| Serum Triglycerides | Lowered |

| Hepatic Cholesterol Synthesis | Inhibited |

| Hepatic Triglyceride Synthesis | Inhibited |

| VLDL & LDL Cholesterol | Reduced |

| HDL Cholesterol | Elevated |

Preclinical Pharmacokinetic Research in Animal Models (e.g., mouse PK studies)

For example, a pharmacokinetic study of a purine-2,6-dione (B11924001) derivative, compound 34, was conducted in both rats and mice following intraperitoneal administration. nih.gov This study revealed rapid absorption and elimination in both species. nih.gov In mice, the absorption half-life was 4.5 minutes, and the elimination half-life was 14.7 minutes. nih.gov Such rapid pharmacokinetics are important considerations for dosing regimen design in further preclinical and clinical studies.

Table 2: Pharmacokinetic Parameters of a Piperidine-2,6-dione Analogue (Compound 34) in Mice nih.gov

| Pharmacokinetic Parameter | Value (in Mice) |

|---|---|

| Absorption Half-life (t1/2a) | 4.5 min |

Another study on an aryl-piperidine derivative, compound 9f, showed a metabolic half-life of 2 hours in ICR mice and good penetration of the blood-brain barrier. nih.gov This highlights that substitutions on the piperidine ring can significantly influence the pharmacokinetic properties.

Investigation of Protein-Protein Interactions in Biological Systems

The biological effects of many small molecules are mediated through their interaction with proteins, including the modulation of protein-protein interactions (PPIs). The piperidine-2,6-dione moiety is a key structural feature of thalidomide (B1683933) and its analogues (lenalidomide, pomalidomide), which are known to exert their therapeutic effects by binding to the protein cereblon (CRBN). This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.

Given this precedent, it is plausible that this compound could also interact with cereblon. Functionalized piperidine-2,6-dione derivatives are utilized as ligands for developing Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins. sigmaaldrich.com For instance, 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride is a commercially available cereblon ligand for the development of thalidomide-based PROTACs. sigmaaldrich.com

Furthermore, molecular docking studies on related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have shown potential binding to various protein targets, including those implicated in cancer, such as the JAK/STAT signaling pathway proteins. nih.gov These computational studies help in identifying potential protein targets and understanding the molecular basis of the observed biological activities. nih.gov The investigation of the protein interactome of this compound would be a critical step in elucidating its mechanism of action.

Advanced Computational and Theoretical Studies on 3 4 Chlorophenyl Piperidine 2,6 Dione

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 3-(4-Chlorophenyl)piperidine-2,6-dione, might interact with a biological target at the molecular level. These studies are fundamental in drug discovery and molecular biology to understand the basis of a compound's activity.

Ligand-Target Interaction Analysis

For this compound, the primary target for interaction analysis is Cereblon (CRBN), a key protein involved in the ubiquitin-proteasome system. nih.govrsc.org Studies on thalidomide (B1683933) and its analogues have established that the glutarimide (B196013) ring of these compounds is essential for binding to CRBN. rsc.orgresearchgate.netresearchgate.net This binding occurs within a specific hydrophobic pocket on the Cereblon protein, often referred to as the "tri-Trp pocket" due to the presence of three crucial tryptophan residues. rsc.orgresearchgate.net

The interaction of this compound with Cereblon is predicted to follow this established pattern. The key interactions would involve:

Hydrogen Bonding: The imide group (-C(O)NHC(O)-) of the piperidine-2,6-dione (glutarimide) ring is expected to form critical hydrogen bonds with the backbone of amino acid residues within the CRBN binding pocket, such as His380 and Trp382. researchgate.net

Hydrophobic Interactions: The 4-chlorophenyl substituent would likely engage in hydrophobic and van der Waals interactions with the nonpolar side chains of the tryptophan residues that form the binding pocket. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that could further stabilize the complex.

Stereospecificity: The carbon at the 3-position of the piperidine-2,6-dione ring is a chiral center. As with thalidomide, it is anticipated that the (S)- and (R)-enantiomers of this compound would exhibit different binding affinities and conformations within the Cereblon pocket, with studies often showing the (S)-enantiomer having a stronger binding affinity. researchgate.netresearchgate.net

Prediction of Binding Affinities and Modes

Molecular docking simulations are employed to predict the most favorable binding pose (mode) and the strength of the interaction (affinity) between a ligand and its target. For this compound, docking into the Cereblon binding site (using a crystal structure such as PDB: 4TZ4) would be the primary focus. nih.govrsc.org

The predicted binding mode would place the glutarimide moiety deep within the tri-Trp pocket to maximize hydrogen bonding, while the 4-chlorophenyl group would be oriented towards the exterior of the pocket. researchgate.net The binding affinity is typically calculated as a score, often expressed in kcal/mol, which estimates the free energy of binding. A lower score generally indicates a more stable and favorable interaction. While specific binding affinity values for this exact compound are not widely published, they can be computationally estimated and compared with known Cereblon binders like thalidomide, lenalidomide (B1683929), and pomalidomide.

Table 1: Predicted Ligand-Target Interactions for this compound with Cereblon

| Interacting Moiety of Ligand | Key Residues in CRBN Target | Type of Interaction |

|---|---|---|

| Piperidine-2,6-dione (Imide H) | His380, Trp382 | Hydrogen Bonding |

| Piperidine-2,6-dione (Carbonyl O) | Amino Acid Backbones | Hydrogen Bonding |

| 4-Chlorophenyl Ring | Tryptophan Residues | Hydrophobic (π-π stacking) |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations provide deep insights into a molecule's geometry, electronic properties, and reactivity, complementing the findings from molecular docking.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich and electron-deficient regions, which are key to understanding non-covalent interactions and chemical reactivity.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): The regions of highest electron density would be concentrated around the oxygen atoms of the two carbonyl groups on the piperidine-2,6-dione ring. These areas are nucleophilic and act as hydrogen bond acceptors.

Positive Potential (Blue): The region of highest positive potential would be located on the imide hydrogen (N-H) of the piperidine (B6355638) ring. This site is electrophilic and serves as a hydrogen bond donor.

Neutral/Slightly Negative Potential (Green): The chlorophenyl ring would exhibit a more complex potential distribution. The chlorine atom, due to its high electronegativity, would create a region of negative potential, while the aromatic ring itself would be largely nonpolar.

These predicted charge distributions are consistent with the interactions observed in docking simulations, where the carbonyl oxygens and imide hydrogen engage in hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the charge distribution and bonding interactions within a molecule in terms of localized orbitals. researchgate.net It provides a quantitative description of electron delocalization, or hyperconjugation, which contributes to molecular stability.

An NBO analysis of this compound would quantify the key intramolecular interactions, such as:

The delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent sigma bonds (e.g., n(O) -> σ*(C-C)).

The interaction between the π-orbitals of the phenyl ring and the adjacent sigma bonds. These interactions stabilize the molecule's conformation. The analysis also provides atomic charges, offering a more detailed picture of the electrostatic properties than MEP alone.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. google.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. google.com

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring, indicating this is the most likely site for electrophilic attack.

LUMO: The LUMO is predicted to be distributed over the piperidine-2,6-dione ring, particularly around the carbonyl carbons, making these the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide a precise value for this energy gap, allowing for a quantitative assessment of the molecule's stability.

Table 2: Summary of Predicted DFT Analysis Outcomes

| Analysis Type | Predicted Findings for this compound | Implication |

|---|---|---|

| MEP | Negative potential on carbonyl oxygens; Positive potential on imide hydrogen. | Identifies sites for hydrogen bonding. |

| NBO | Electron delocalization from N and O lone pairs to adjacent antibonding orbitals. | Confirms intramolecular stabilization. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In the early stages of drug discovery, in silico ADMET prediction is an indispensable tool for evaluating the potential of a chemical entity to become a viable drug candidate. These computational models predict the pharmacokinetic and toxicological properties of a molecule, allowing for the early identification of potential liabilities and guiding further optimization. While specific, comprehensive in silico ADMET data for this compound is not extensively published, predictions can be made based on its structure using various computational models. The following table presents predicted ADMET properties for a closely related series of piperidine derivatives, which can serve as a reference for the expected profile of this compound. nih.gov

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | High | Suggests the compound may cross into the central nervous system. |

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |

| hERG I Inhibitor | Weak | Low risk of cardiotoxicity associated with hERG channel blockade. |

| Ames Mutagenicity | Non-mutagen | Indicates a low potential to cause genetic mutations. |

| Oral Rat Acute Toxicity (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | Categorized as harmful if swallowed. |

Note: The data presented in this table is for a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and is intended to be illustrative of the types of predictions made in an ADMET screen. nih.gov Specific values for this compound may vary.

Crystal Structure Analysis and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state, determined through single-crystal X-ray diffraction, provides invaluable insights into the conformation of a molecule and the nature of the non-covalent interactions that govern its packing. At present, a publicly available crystal structure for this compound has not been reported. However, based on the analysis of structurally similar compounds, it is anticipated that the piperidine-2,6-dione ring would adopt a chair or a distorted chair conformation. The 4-chlorophenyl substituent would likely occupy an equatorial position to minimize steric hindrance. The solid-state packing would be expected to be influenced by hydrogen bonds involving the amine proton and the carbonyl oxygens, as well as other weaker intermolecular contacts.